2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one
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Overview
Description
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both a furan and an isoxazolidinone ring.
Preparation Methods
The synthesis of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with isoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or hydroxylamino derivatives.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one involves the inhibition of bacterial enzymes. The nitro group in the furan ring is reduced to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Comparison with Similar Compounds
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Properties
Molecular Formula |
C10H8N2O6 |
---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C10H8N2O6/c13-8(11-9(14)5-6-17-11)3-1-7-2-4-10(18-7)12(15)16/h1-4H,5-6H2/b3-1+ |
InChI Key |
FFNQNFAOEZHVOU-HNQUOIGGSA-N |
Isomeric SMILES |
C1CON(C1=O)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CON(C1=O)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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